molecular formula C14H15N B096882 3,4-Dimethyldiphenylamine CAS No. 17802-36-7

3,4-Dimethyldiphenylamine

Cat. No.: B096882
CAS No.: 17802-36-7
M. Wt: 197.27 g/mol
InChI Key: ACWJKFBBRPYPLL-UHFFFAOYSA-N
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Description

3,4-Dimethyldiphenylamine is an organic compound with the molecular formula C14H15N. It is a derivative of diphenylamine, where two methyl groups are substituted at the 3 and 4 positions of the phenyl ring. This compound is known for its white to light yellow crystalline appearance and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyldiphenylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dimethylaniline with aniline in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or toluene .

Industrial Production Methods

In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyldiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyldiphenylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.

    Industry: It is used in the manufacture of rubber chemicals, antioxidants, and stabilizers

Mechanism of Action

The mechanism of action of 3,4-Dimethyldiphenylamine involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyldiphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and applications, making it valuable in various fields of research and industry.

Properties

IUPAC Name

3,4-dimethyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-8-9-14(10-12(11)2)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWJKFBBRPYPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566087
Record name 3,4-Dimethyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17802-36-7
Record name 3,4-Dimethyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethyldiphenylamine
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Synthesis routes and methods I

Procedure details

Into a 250 mL round bottom flask was placed palladium acetate (120 mg) and Cytop-216 (120 mg) and was stirred in toluene (20 mL) for 1 hour at room temperature under agron. To this was added, in order, 3,4-dimethylaniline (3.27 g), bromobenzene (6 mL), sodium t-butoxide (7.9 g) and a further (20 mL) of toluene. The resulting mixture was heated at 100-110° C. for between 4 and 6 hours. The mixture was cooled to room temperature and diluted with 20 mL of toluene, filtered to remove insolubles, and 10-20 g of Al2O3 was added. The resulting slurry was heated to −80° C. and filtered while hot. The toluene was removed by rotary evaporation and the residue was recrystallized from 150 mL of isopropyl alcohol. The solid produced on cooling was filtered by suction, washed with a further 100 mL of isopropyl alcohol, and dried overnight. Yield was 5.1 g with a purity >99% which was determined by HPLC and NMR.
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
120 mg
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The procedure of Example IV is repeated with the exception that 3,4-dimethylaniline was substituted for 3,5-dimethylaniline. After a reaction time of 3.5 hours, the crude reaction product was recrystallized once from hexane to give an 84 percent yield of 3,4-dimethyldiphenylamine having a melting point of 55°-55.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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